4-Fluoro-1H-spiro[benzo[c]isothiazole-3,4'-piperidine] 2,2-dioxide hydrochloride
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Overview
Description
4-fluorospiro[1H-2,1-benzothiazole-3,4’-piperidine] 2,2-dioxide;hydrochloride is a synthetic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorospiro[1H-2,1-benzothiazole-3,4’-piperidine] 2,2-dioxide;hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluorospiro[1H-2,1-benzothiazole-3,4’-piperidine] 2,2-dioxide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-fluorospiro[1H-2,1-benzothiazole-3,4’-piperidine] 2,2-dioxide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluorospiro[1H-2,1-benzothiazole-3,4’-piperidine] 2,2-dioxide;hydrochloride involves its interaction with specific molecular targets. The fluorine atom and benzothiazole ring can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorospiro[1H-2,1-benzothiazole-3,4’-piperidine] 2,2-dioxide;hydrochloride
- 4-bromospiro[1H-2,1-benzothiazole-3,4’-piperidine] 2,2-dioxide;hydrochloride
Uniqueness
The presence of a fluorine atom in 4-fluorospiro[1H-2,1-benzothiazole-3,4’-piperidine] 2,2-dioxide;hydrochloride distinguishes it from its analogs. Fluorine can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluorospiro[1H-2,1-benzothiazole-3,4'-piperidine] 2,2-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2S.ClH/c12-8-2-1-3-9-10(8)11(17(15,16)14-9)4-6-13-7-5-11;/h1-3,13-14H,4-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMBRXOTXUMLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC=C3F)NS2(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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